molecular formula C12H21NO3S2 B016035 1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone CAS No. 244641-23-4

1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone

Cat. No.: B016035
CAS No.: 244641-23-4
M. Wt: 291.4 g/mol
InChI Key: NHWXBVUAMMVKNN-UHFFFAOYSA-N
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Description

1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone is a chemical compound with the molecular formula C12H21NO3S2. It is known for its high reactivity and specificity towards thiol groups, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone typically involves the reaction of 2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrroline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to thiol or sulfide groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like thiols and amines are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyrrolines, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a spin label for studying molecular structures and dynamics using electron paramagnetic resonance (EPR) spectroscopy.

    Biology: The compound is used to label proteins and nucleic acids, enabling the study of their interactions and conformational changes.

    Medicine: It is employed in the development of diagnostic tools and therapeutic agents, particularly in targeting thiol-containing biomolecules.

    Industry: The compound is used in the synthesis of advanced materials and as a reagent in various chemical processes

Mechanism of Action

The mechanism of action of 1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone involves its high reactivity towards thiol groups. The compound forms covalent bonds with thiol groups in proteins and other biomolecules, leading to the formation of stable adducts. This reactivity is utilized in spin labeling and other applications to study molecular interactions and dynamics .

Comparison with Similar Compounds

Similar Compounds

    (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate: Another thiol-specific spin label with similar reactivity and applications.

    1-Acetyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-methyl Methanethiosulfonate: A compound with comparable properties used in spin labeling and protein studies.

Uniqueness

1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone stands out due to its high specificity and reactivity towards thiol groups, making it a preferred choice for spin labeling and studying thiol-containing biomolecules. Its stability and ease of synthesis further enhance its utility in various research applications .

Properties

IUPAC Name

1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3S2/c1-9(14)13-11(2,3)7-10(12(13,4)5)8-17-18(6,15)16/h7H,8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWXBVUAMMVKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C=C(C1(C)C)CSS(=O)(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391341
Record name 1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244641-23-4
Record name 1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone
Reactant of Route 2
1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone
Reactant of Route 3
1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone
Reactant of Route 4
1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone
Reactant of Route 5
1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone
Reactant of Route 6
1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone

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